3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(3-propan-2-yloxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-10(2)18-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)19/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTQCSTUWNHFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the quinazolinone intermediate with thiourea or other sulfur-containing reagents.
Attachment of the Isopropoxypropyl Group: The final step involves the alkylation of the quinazolinone derivative with 3-isopropoxypropyl halides under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Reactivity of the Mercapto Group
The thiol (-SH) group demonstrates high nucleophilicity, enabling participation in:
S-Alkylation Reactions
Reaction with alkyl halides produces thioether derivatives. For example:
Reaction:
3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one + R-X → 3-(3-Isopropoxypropyl)-2-(SR)-quinazolin-4(3H)-one + HX
Experimental Conditions (from ):
-
Alkylating Agents: Ethyl bromide, benzyl chloride
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Yield: 65–80%
Oxidation to Disulfides
The mercapto group oxidizes to form disulfide-bridged dimers under mild oxidative conditions:
Reaction:
2 × this compound → [this compound]₂ (disulfide) + H₂O
Conditions (from):
-
Oxidizing Agent: H₂O₂ (3% aqueous solution)
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Solvent: Methanol
-
Reaction Time: 2 hours
-
Yield: Quantitative
Condensation Reactions at the Quinazolinone Core
The carbonyl group at position 4 and NH group at position 3 facilitate condensation with nucleophiles:
Hydrazone Formation
Reaction with hydrazine hydrate yields thioacetohydrazides (from ):
Reaction:
this compound + NH₂NH₂ → 3-(3-Isopropoxypropyl)-2-(thioacetohydrazide)-quinazolin-4(3H)-one
Key Data:
-
Solvent: Ethanol
-
Temperature: Room temperature (25°C)
-
Reaction Time: 4 hours
-
Yield: 70–85%
Thiol-Disulfide Exchange
The mercapto group participates in redox equilibria, forming disulfides under oxidative conditions. This reaction is critical for dimerization and protein-binding studies (from).
Nucleophilic Aromatic Substitution
Electron-deficient positions on the quinazolinone core (e.g., C6 or C8) undergo substitution with amines or alkoxides (from ):
Example:
this compound + RNH₂ → 6-NHR-substituted derivative
Scientific Research Applications
Medicinal Properties
Antibiotic Activity
The compound has been identified as having significant antibiotic properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it functions by impairing cell wall biosynthesis, demonstrating efficacy in vivo with a median effective dose (ED50) of 9.4 mg/kg in mouse models . Its ability to bind to penicillin-binding proteins (PBPs) enhances its potential as a treatment for resistant bacterial infections.
Antiparasitic and Antiviral Effects
Research has also suggested that 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one exhibits antiparasitic and antiviral effects, although specific mechanisms and targets are still under investigation . The compound's structure allows for interactions with various biological targets, making it a candidate for further exploration in parasitic diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the quinazolinone scaffold can lead to differences in biological activity. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability, while alterations that increase hydrophilicity may enhance solubility in aqueous environments .
Case Study 1: Efficacy Against MRSA
A study conducted on the efficacy of this compound against MRSA demonstrated promising results. The compound was administered to mice infected with MRSA, showing significant survival rates compared to control groups. The pharmacokinetic profile revealed sustained plasma levels above the minimum inhibitory concentration (MIC) for extended periods post-administration .
Case Study 2: Antiparasitic Activity
In vitro studies have indicated that the compound exhibits activity against Leishmania species, suggesting its potential use as an antiparasitic agent. Molecular docking studies highlighted its binding affinity to key proteins involved in Leishmania metabolism, warranting further investigation into its therapeutic applications in treating leishmaniasis .
Mechanism of Action
The mechanism of action of 3-(3-isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The quinazolinone core can interact with various biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Aliphatic vs. Aromatic Substituents :
- The isopropoxypropyl derivative exhibits superior hCA IX/XII inhibition (KI = 7.1–20.2 nM) compared to benzyl-substituted analogues (KI = 19.3–93.6 nM) . The flexible aliphatic chain likely optimizes interactions with hydrophobic pockets in hCA active sites .
- Electron-withdrawing groups (e.g., 4-Cl on benzyl in Compound 7) improve activity over unsubstituted benzyl (Compound 5), but aliphatic chains remain more potent .
Molecular Docking Insights :
- Docking studies of aliphatic derivatives (e.g., Compound 2) reveal bidentate chelation with the Zn²⁺ ion in hCA II/XII via the sulfonamide group, alongside hydrophobic interactions with residues like Leu198 and Trp209 . The isopropoxypropyl chain may stabilize these interactions through van der Waals forces .
Pharmacological Potential
- Anticancer Applications : Selective hCA IX/XII inhibition (KI < 20 nM) positions this compound as a candidate for hypoxia-targeted therapies, akin to the clinical agent SLC-0111 .
- Neurotherapeutic Potential: High hCA II affinity (KI = 6.4 nM) suggests utility in glaucoma and epilepsy, similar to acetazolamide but with improved selectivity .
Biological Activity
3-(3-Isopropoxypropyl)-2-mercaptoquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is known for its diverse biological activities. This compound exhibits potential as an antibiotic , antiparasitic , and antiviral agent . The following sections will explore its synthesis, biological activities, and relevant case studies.
Synthesis
The compound is synthesized through a series of chemical reactions involving the alkylation of 2-mercaptoquinazolin-4(3H)-one. The process typically involves:
- Formation of the base structure : Starting from 2-mercaptoquinazolin-4(3H)-one.
- Alkylation : Using isopropoxypropyl groups to modify the thiol group.
- Purification : Employing techniques such as recrystallization to obtain pure compounds.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Activity | Remarks |
|---|---|---|
| Staphylococcus aureus | Moderate | Effective at inhibiting growth |
| Escherichia coli | Strong | Exhibited marked activity |
| Candida albicans | Moderate | Effective against fungal strains |
| Aspergillus flavus | No activity | No significant inhibition observed |
The compound's effectiveness was compared with standard antibiotics like Ampicillin and Streptomycin, demonstrating comparable or superior efficacy in some cases .
Antioxidant Activity
In addition to antimicrobial properties, the compound has shown promising results in antioxidant assays. The DPPH radical scavenging test indicated that it possesses moderate antioxidant activity:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 100 | 16.88 |
| 200 | 29.45 |
| 400 | 41.16 |
These findings suggest that while the antioxidant capacity is not exceptionally high, it still contributes to the overall bioactivity profile of the compound .
Carbonic Anhydrase Inhibition
Research has indicated that this compound acts as a selective inhibitor of carbonic anhydrase (CA) isoforms, which are important in various physiological processes and disease states such as glaucoma and cancer. Molecular docking studies have suggested that it interacts favorably with these enzymes, potentially leading to new therapeutic applications .
Case Studies
Several studies have explored the biological efficacy of quinazolinone derivatives, including this compound:
- Antimicrobial Screening : A comprehensive study involving various synthesized quinazolinones demonstrated significant antibacterial activity against E. coli and S. aureus, with this specific compound being among the most effective .
- Antioxidant Studies : In a comparative analysis of several quinazolinones, this compound showed moderate DPPH scavenging ability, suggesting its potential role as an antioxidant agent in pharmacological applications .
- Enzyme Inhibition Research : Investigations into carbonic anhydrase inhibition revealed that derivatives of mercaptoquinazolinones could serve as leads for developing selective inhibitors for therapeutic use in managing diseases associated with CA dysregulation .
Q & A
Q. Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Target Compound | 28.4 | |
| 6-(4-Fluorophenyl) analog | 35.7 | |
| Ascorbic Acid | 25.1 |
Advanced: How to address contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
Discrepancies may arise from bioavailability or metabolic stability. Mitigation strategies:
ADME Profiling :
- Solubility : Use shake-flask method (logP ~2.5 predicted) .
- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP3A4) to assess metabolic degradation .
Formulation Optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Pharmacodynamic Markers : Measure downstream biomarkers (e.g., PGE₂ for COX-2 inhibition) in plasma .
Basic: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Focus on varying substituents at positions 2 (mercapto) and 3 (isopropoxypropyl):
Thiol Modifications : Replace -SH with methylthio (-SMe) or sulfonyl (-SO₂R) to assess redox stability .
Side Chain Optimization : Test shorter (ethoxypropyl) or branched (neopentyl) chains for steric effects .
Assays : COX-2 inhibition (in vitro ELISA) and antioxidant (DPPH/ABTS) assays .
Q. Table 2: SAR of Selected Derivatives
| Substituent (Position 3) | COX-2 IC₅₀ (µM) | Antioxidant IC₅₀ (µM) |
|---|---|---|
| 3-Isopropoxypropyl | 0.45 | 28.4 |
| 3-Ethoxypropyl | 0.62 | 34.1 |
| 3-Neopentyl | 1.20 | 42.5 |
Advanced: What strategies prevent thiol oxidation during storage?
Methodological Answer:
- Stabilizers : Add 0.1% w/v EDTA to chelate metal ions or 1% ascorbic acid as an antioxidant .
- Storage Conditions : Lyophilized solid under argon at -20°C; avoid aqueous solutions >48 hours .
- Analytical Monitoring : Use HPLC-PDA (λ = 254 nm) to detect sulfonic acid degradation products .
Basic: How to develop validated analytical methods for purity assessment?
Methodological Answer:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min .
- Validation Parameters :
Advanced: What factorial design approaches optimize reaction yields?
Methodological Answer:
Use a 2³ factorial design to evaluate variables:
- Factors : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
- Responses : Yield (%) and purity (HPLC area %).
Example : A central composite design for a related compound achieved 78% yield with X₁ = 60°C, X₂ = 5 mol%, X₃ = DMF .
Basic: How to integrate molecular modeling into mechanistic studies?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to predict binding modes in COX-2 (PDB: 5KIR) .
MD Simulations : Run 100 ns trajectories in GROMACS to assess protein-ligand stability .
QSAR : Corrogate electronic parameters (HOMO/LUMO) with bioactivity using Gaussian09 .
Advanced: How to address reproducibility issues in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
